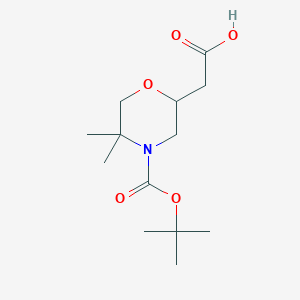

2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester

CAS No.: 889953-52-0

Cat. No.: VC2658632

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889953-52-0 |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 2-[5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |

| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |

| Standard InChI Key | PJFDZRPZIHFHQV-UHFFFAOYSA-N |

| SMILES | CC1(COC(CN1C(=O)OC(C)(C)C)CC(=O)O)C |

| Canonical SMILES | CC1(COC(CN1C(=O)OC(C)(C)C)CC(=O)O)C |

Introduction

Structural Characteristics and Identification

The compound 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester features a morpholine ring with specific functional group modifications. It belongs to the broader class of carboxylic acid derivatives and morpholine-based compounds, with several distinctive structural elements that contribute to its chemical versatility.

Chemical Identity and Basic Properties

2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester is identified by the CAS registry number 889953-52-0. Its molecular formula is C13H23NO5, corresponding to a molecular weight of 273.33 g/mol. The IUPAC name for this compound is 2-[5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid.

The structure contains several key functional groups:

-

A morpholine ring (a cyclic ether with a nitrogen atom)

-

Two methyl groups at the 5-position of the morpholine ring

-

A tert-butyl ester group attached to the nitrogen at the 4-position

-

A carboxymethyl (acetic acid) group at the 2-position of the ring

Physical Properties

The physical properties of 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester are essential for understanding its behavior in various applications and reaction conditions. While some properties are experimentally determined, others have been predicted through computational methods.

Table 1: Physical Properties of 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester

Structural Analysis Methods

The structural confirmation of 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester can be accomplished through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. X-ray crystallography, where applicable, can provide definitive three-dimensional structural information.

The compound can be characterized by its standard InChI notation:

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(6-10(15)16)18-8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)

Synthesis and Preparation

tert-Butylation Methods

A critical step in the synthesis is the tert-butylation of the carboxylic acid group. Recent advances in this area have improved efficiency and yields. A notable method involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate, which has proven effective for the tert-butylation of various carboxylic acids .

This method offers several advantages:

-

It proceeds faster than conventional methods

-

It generates higher yields

-

It works under milder conditions

Morpholine Derivatives Synthesis

The synthesis of the morpholine ring system generally involves cyclization reactions of appropriate precursors. For 5,5-dimethyl-morpholine derivatives specifically, starting materials containing the geminal dimethyl functionality are employed before or during ring formation.

Modern photochemical methods have also been developed for morpholine amide synthesis, which may provide alternative routes to morpholine precursors that could be further functionalized to obtain the target compound .

Applications

2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester has diverse applications across several scientific and industrial fields, primarily due to its unique structural features and reactivity profile.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The morpholine structure enhances bioavailability and efficacy of resulting drug candidates . The presence of both protected (tert-butyl ester) and free carboxylic acid groups allows for selective functionalization, making it valuable in multi-step pharmaceutical syntheses.

Biochemical Research

In biochemical research, 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester is used in the development of enzyme inhibitors . These inhibitors aid researchers in studying metabolic pathways and identifying potential therapeutic targets . The compound's structural features can be modified to create analogs with varying degrees of enzyme specificity.

Polymer Chemistry

The compound is incorporated into polymer formulations to improve properties such as solubility and stability . This makes it valuable in the production of specialty plastics and coatings with enhanced performance characteristics . The carboxylic acid functionality allows for integration into polymer chains through esterification or amidation reactions.

Agricultural Applications

In agricultural chemistry, 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester serves as a building block for agrochemicals . It contributes to the development of safer and more effective pesticides and herbicides that minimize environmental impact . The morpholine ring is a common structural motif in many crop protection agents.

Analytical Chemistry

This chemical finds utility in various analytical techniques, including chromatography, where it enhances separation and detection of complex mixtures . This application benefits quality control processes in various industries requiring precise analytical methods .

Chemical Reactivity

Stability and Sensitivity

2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester is generally stable under normal conditions but exhibits sensitivity to hydrolysis. This is consistent with the behavior of tert-butyl esters, which are widely used as protecting groups for carboxylic acids due to their stability against nucleophiles but susceptibility to acid-catalyzed hydrolysis .

Functional Group Reactivity

The compound contains several reactive sites that can participate in different chemical transformations:

-

The free carboxylic acid group can undergo esterification, amidation, and reduction reactions

-

The tert-butyl ester functions as a protecting group that can be selectively cleaved under acidic conditions

-

The morpholine nitrogen, although protected as a carbamate (Boc group), can be deprotected and further functionalized

-

The morpholine oxygen provides a potential site for coordination chemistry

Protecting Group Chemistry

The tert-butyl ester (Boc) group on the morpholine nitrogen serves as an important protecting group in organic synthesis. Recent research has developed improved methods for both the installation and removal of tert-butyl groups on various functional moieties . These advances have particular relevance for compounds like 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester in multi-step syntheses.

Research and Development

Synthetic Methodology Development

Current research is focused on developing more efficient methods for the synthesis and functionalization of morpholine derivatives. Photochemical approaches for amide formation represent one innovative direction that could potentially be applied to compounds like 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester .

The development of more efficient tert-butylation reactions, such as those employing bis(trifluoromethanesulfonyl)imide catalysis, provides promising alternatives to traditional methods . These advances could streamline the synthesis of this and related compounds, making them more accessible for various applications.

Structure-Activity Relationship Studies

In pharmaceutical research, the morpholine ring is a privileged structure found in numerous bioactive compounds. The specific 5,5-dimethyl substitution pattern and the 2-carboxymethyl group present in 2-Carboxymethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester offer opportunities for structure-activity relationship studies to explore how these structural features influence biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume